molecular formula C4H10ClNO B2530502 Cyclopropylmethylhydroxylamine hydrochloride CAS No. 2580207-03-8

Cyclopropylmethylhydroxylamine hydrochloride

Cat. No.: B2530502
CAS No.: 2580207-03-8
M. Wt: 123.58
InChI Key: WGUGGOZTNXDBHS-UHFFFAOYSA-N
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Description

Cyclopropylmethylhydroxylamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of hydroxylamine, characterized by the presence of a cyclopropylmethyl group. This compound is known for its reactivity and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethylhydroxylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is frequently used for the purification of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropylmethylhydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylmethylhydroxylamine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can form covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Cyclopropylmethylhydroxylamine hydrochloride can be compared with other hydroxylamine derivatives:

Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which enhances its reactivity and broadens its range of applications compared to other hydroxylamine derivatives .

Properties

IUPAC Name

N-(cyclopropylmethyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-5-3-4-1-2-4;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUGGOZTNXDBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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